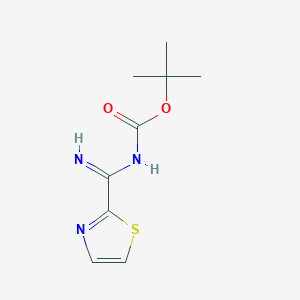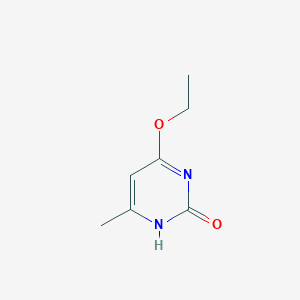![molecular formula C8H9N3O2 B14029848 Methyl 1,2-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B14029848.png)
Methyl 1,2-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1,2-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylate is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methyl 1,2-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylate typically involves the condensation of 3-aminopyrazole with an appropriate carbonyl compound under acidic or basic conditions. One common method includes the use of microwave irradiation to enhance reaction rates and yields . For instance, the condensation of 3-aminopyrazole with ethyl acetoacetate in the presence of a base such as sodium methoxide in methanol can yield the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 1,2-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazolo[1,5-a]pyrimidine derivatives.
Reduction: Reduction reactions can yield dihydro derivatives with altered electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazole or pyrimidine rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products: The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives, which can exhibit different biological activities .
Wissenschaftliche Forschungsanwendungen
Chemistry: As a versatile building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antifungal and antibacterial properties.
Wirkmechanismus
The mechanism by which methyl 1,2-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylate exerts its effects is primarily through interaction with specific molecular targets, such as enzymes or receptors. For instance, derivatives of this compound have been shown to inhibit tropomyosin receptor kinases, which play a crucial role in cellular signaling pathways involved in cancer progression . The compound’s ability to bind to these targets and modulate their activity underlies its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Pyrazolo[1,5-a]pyrimidine: A closely related compound with similar structural features and biological activities.
Triazolo[1,5-a]pyrimidine: Another fused heterocyclic system with comparable applications in medicinal chemistry.
Uniqueness: Methyl 1,2-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylate stands out due to its specific substitution pattern, which can influence its electronic properties and reactivity. This uniqueness makes it a valuable scaffold for designing novel compounds with tailored biological activities.
Eigenschaften
Molekularformel |
C8H9N3O2 |
|---|---|
Molekulargewicht |
179.18 g/mol |
IUPAC-Name |
methyl 1,2-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C8H9N3O2/c1-13-8(12)6-3-5-11-7(10-6)2-4-9-11/h2-3,5,9H,4H2,1H3 |
InChI-Schlüssel |
VTYSWEAYMHKYIF-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=NC2=CCNN2C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















